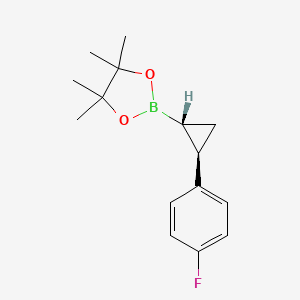

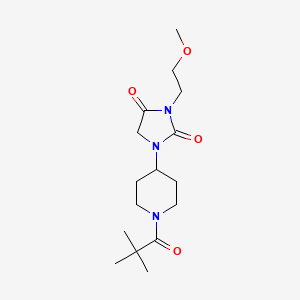

![molecular formula C24H22N2O3 B2449480 2-(3,4-Dimethoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 371209-66-4](/img/structure/B2449480.png)

2-(3,4-Dimethoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

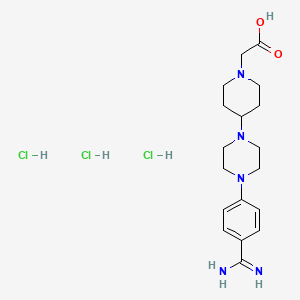

“2-(3,4-DIMETHOXYPHENYL)-5-PHENYL-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE” is a chemical compound with the linear formula C24H22N2O3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

Synthesis Analysis

Benzoxazines, such as the compound , can be synthesized by the Mannich reaction using a phenol, an amine, and formaldehyde . Various synthetic methods have been reported, including condensation reactions between an amine, a phenol, and formaldehyde . Other methods involve the reaction of 2-aminophenols with β-diketones .Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzoxazine core, which is a bicyclic heterocyclic compound consisting of a benzene ring fused to an oxazine ring . The compound has a linear formula of C24H22N2O3 .Chemical Reactions Analysis

Benzoxazines undergo a range of reactions. They can be prepared by a one-pot process by heating an aromatic amine, a phenol, and formaldehyde . They can also undergo thermal ring-opening polymerization . Other reactions include reductive coupling/annulation of o-nitrophenols or o-nitroanilines with benzaldehydes .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The synthesis of pyrazolo[1,5-c][1,3]benzoxazines, including derivatives similar to the compound , involves multi-component cyclo-condensation reactions. These compounds have been synthesized using techniques like microwave-assisted synthesis in aqueous media, demonstrating their chemical versatility and potential for diverse applications (Kendre, Landge, & Bhusare, 2015).

Advanced methods like intramolecular [3+2] cycloaddition reactions have been utilized for the preparation of pyrazolo[1,5-c][1,3]benzoxazines. This technique highlights the compound's structural complexity and potential for creating novel chemical entities (Shimizu, Hayashi, Miki, & Teramura, 1990).

Biological Activities

Various derivatives of pyrazolo[1,5-c][1,3]benzoxazine have been explored for their antimicrobial and anti-inflammatory properties. This indicates the potential of these compounds in therapeutic applications, particularly in addressing infections and inflammation-related conditions (Mandzyuk et al., 2020).

Some novel pyrazole derivatives have shown significant antimicrobial activity, suggesting the usefulness of these compounds in developing new antimicrobial agents. This is particularly relevant in the current context of increasing antibiotic resistance (Mohamed, Khalile, Ismail, & Kadh, 2006).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds, such as benzoxazines, have been reported to exhibit various pharmacological properties including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities .

Mode of Action

Benzoxazines, a class of compounds to which this molecule belongs, are known to interact with their targets through various mechanisms . The interaction often involves the formation and breaking of bonds between the compound and its target, leading to changes in the system’s potential energy .

Biochemical Pathways

Benzoxazines are known to influence a variety of biochemical pathways due to their diverse pharmacological properties .

Pharmacokinetics

The compound’s molecular weight (4209 g/mol) and its linear formula (C24H21ClN2O3) are known .

Result of Action

Similar compounds have been reported to exhibit various pharmacological effects, including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities .

Action Environment

It is known that factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .

Eigenschaften

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3/c1-27-22-13-12-17(14-23(22)28-2)19-15-20-18-10-6-7-11-21(18)29-24(26(20)25-19)16-8-4-3-5-9-16/h3-14,20,24H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDHREMDDJXHEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

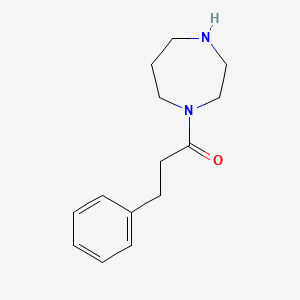

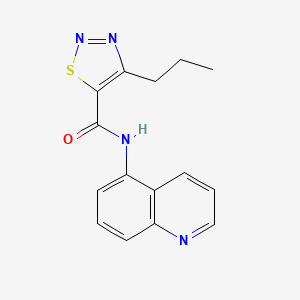

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2449400.png)

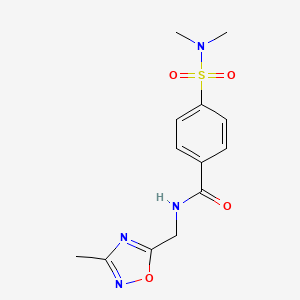

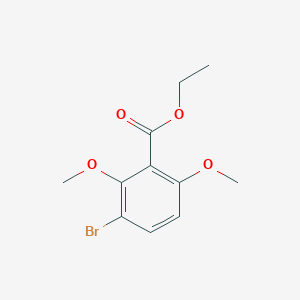

![{5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid](/img/structure/B2449404.png)

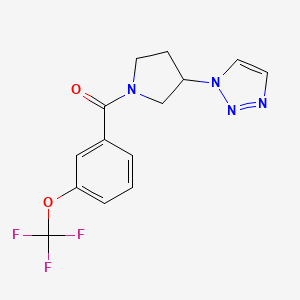

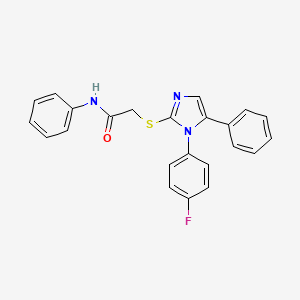

![N-(2,4-difluorophenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2449405.png)

![2-((2,5-dimethylbenzyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2449408.png)